Silane, trimethyl(1-propenyloxy)-
Description
"Silane, trimethyl(1-propenyloxy)-" is an organosilicon compound characterized by a trimethylsilyl group bonded to a propenyloxy moiety. The propenyloxy group introduces unsaturation (via the allyl-like structure) and reactivity, making this compound valuable in organic synthesis, polymer chemistry, and surface modification.
Properties
CAS No. |
19879-97-1 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
130.26 g/mol |
IUPAC Name |
trimethyl(prop-1-enoxy)silane |
InChI |
InChI=1S/C6H14OSi/c1-5-6-7-8(2,3)4/h5-6H,1-4H3 |
InChI Key |
YKPHTSHERCDMCL-UHFFFAOYSA-N |
SMILES |
CC=CO[Si](C)(C)C |
Canonical SMILES |
CC=CO[Si](C)(C)C |
Other CAS No. |
19879-97-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare "Silane, trimethyl(1-propenyloxy)-" with structurally analogous organosilanes, focusing on substituent effects, molecular properties, and inferred reactivity.
Key Comparative Insights:
Reactivity and Unsaturation :
- The propenyloxy group in "Silane, trimethyl(1-propenyloxy)-" provides unsaturation, enabling participation in [2+2] cycloadditions or radical reactions, unlike saturated analogs like isopropoxytrimethylsilane .
- In contrast, the naphthalenyl-substituted analog (CAS 887334-39-6) combines conjugation with aromaticity, broadening its utility in photochemical applications .
Steric and Electronic Effects :
- Bulky substituents (e.g., tert-butyldimethylsilyloxy in ) reduce hydrolytic susceptibility but limit accessibility in reactions. The smaller trimethylsilyl group in the target compound may offer a balance between reactivity and stability.
Applications :
- Isopropoxytrimethylsilane is widely used for alcohol protection in organic synthesis, while phenyl- or naphthalenyl-substituted derivatives are tailored for specialized polymer or electronic materials. The target compound’s unsaturated propenyloxy group may favor applications in dynamic covalent chemistry or surface functionalization.
Research Findings and Limitations
- Stability : The compound’s unsaturated structure may render it more prone to oxidation or polymerization compared to saturated alkoxysilanes like isopropoxytrimethylsilane .
- Gaps in Data: Limited experimental data on the target compound necessitate extrapolation from structural analogs. For instance, the reactivity of its propenyloxy group may parallel that of vinyl ether silanes in ring-opening polymerizations .
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